molecular formula C10H15ClFNO B2510371 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride CAS No. 1909305-73-2

1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride

Cat. No.: B2510371
CAS No.: 1909305-73-2
M. Wt: 219.68
InChI Key: IEBMNBPVBUMMBR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(3-fluoro-5-methoxyphenyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-7(12)3-8-4-9(11)6-10(5-8)13-2;/h4-7H,3,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBMNBPVBUMMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC(=C1)F)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-73-2
Record name 1-(3-fluoro-5-methoxyphenyl)propan-2-amine hydrochloride
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Preparation Methods

The synthesis of 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amine group.

    Fluorination: Introduction of the fluorine atom at the desired position.

    Methoxylation: Introduction of the methoxy group.

    Formation of the hydrochloride salt: This is achieved by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Amine-Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or other electrophilic agents. For example:
Reaction :
C10H14FNOHCl+R-XC10H14FNO-R+HX\text{C}_{10}\text{H}_{14}\text{FNO} \cdot \text{HCl} + \text{R-X} \rightarrow \text{C}_{10}\text{H}_{14}\text{FNO-R} + \text{HX}

Reagent (R-X)ConditionsProductYield/Notes
Methyl iodideEtOH, refluxTertiary amine derivativeRequires deprotonation of HCl salt (e.g., via NaOH)
Benzyl chlorideDMF, K₂CO₃NN-Benzyl substituted productStabilized by electron-rich aromatic system

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:
Reaction :

C10H14FNOHCl+RCOClC10H14FNO-COR+HCl\text{C}_{10}\text{H}_{14}\text{FNO} \cdot \text{HCl} + \text{RCOCl} \rightarrow \text{C}_{10}\text{H}_{14}\text{FNO-COR} + \text{HCl}

Acylating AgentConditionsProductKey Features
Acetyl chlorideCH₂Cl₂, RTAcetylated amineRetains aromatic fluorine’s electronic effects
Benzoyl chloridePyridine, 0°CBulky benzamide derivativeEnhanced steric hindrance

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds. For example, reacting with aldehydes:
Reaction :

Scientific Research Applications

Neuropharmacology

The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Compounds with similar frameworks have been investigated for their effects on serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. The introduction of fluorine in the structure may influence receptor binding affinities and selectivity .

Synthesis and Structural Modifications

The synthesis of 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride can be achieved through various synthetic routes, often involving the introduction of the methoxy and fluorine groups onto a phenyl ring followed by amination processes. The stability and reactivity of fluorinated compounds are critical considerations during synthesis, as they can undergo decomposition under certain conditions .

Case Studies and Literature Insights

While specific case studies directly involving this compound are scarce, related research highlights the importance of fluorinated compounds in drug development:

StudyFindings
ACS Medicinal Chemistry LettersDiscusses the stability issues of fluorinated compounds under physiological conditions, emphasizing the need for careful formulation strategies .
PMC Article on Microtubule StabilizationExplores structure-activity relationships that can inform modifications to enhance anticancer efficacy .
Research on Selective 5-HT2A AgonistsHighlights how minor structural changes can significantly impact pharmacological activity .

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride
  • Molecular Formula: C₁₀H₁₄FNO·HCl
  • SMILES : CC(CC1=CC(=CC(=C1)F)OC)N.Cl
  • InChIKey : LPNKGLAGKVGAPY-UHFFFAOYSA-N .

Structural Features: The compound features a propan-2-amine backbone linked to a substituted phenyl ring. The phenyl ring contains a 3-fluoro and 5-methoxy group, distinguishing it from other amphetamine-like derivatives.

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing the propan-2-amine hydrochloride scaffold but differing in substituent groups. Key structural variations influence pharmacological, metabolic, and industrial properties.

Compound Name (IUPAC) Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
This compound 3-F, 5-OCH₃ C₁₀H₁₄FNO·HCl 227.68 No reported pharmacological data; structural novelty.
N-Methyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride (PMMA) 4-OCH₃, N-CH₃ C₁₁H₁₆NO·HCl 229.71 Psychoactive stimulant; linked to serotonin syndrome and toxicity in overdose cases.
N-Methyl-1-(4-fluorophenyl)propan-2-amine hydrochloride (4-FMA) 4-F, N-CH₃ C₁₀H₁₃FClN 201.67 Marketed as a designer drug; inhibits monoamine reuptake.
1-(3-Trifluoromethylphenyl)propan-2-amine hydrochloride (nFFA) 3-CF₃ C₁₀H₁₁F₃ClN 253.65 Metabolite of fenfluramine; studied for drug interaction potential.
1-(2-Bromophenyl)propan-2-amine hydrochloride 2-Br C₉H₁₃BrClN 250.57 Research chemical; no clinical data. CAS 861006-36-2.
(2RS)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride 4-OCH₃ (racemic) C₁₀H₁₄NO·HCl 215.68 Pharmaceutical impurity (e.g., in formoterol synthesis).
1-(Benzofuran-5-yl)propan-2-amine hydrochloride (5-APB) Benzofuran-5-yl C₁₁H₁₂NO·HCl 225.68 Serotonergic entactogen; banned in multiple jurisdictions.

Key Structural and Functional Insights

Substituent Position Effects: Fluorine at the 3-position (target compound) vs. Methoxy groups in the 5-position (target) vs. 4-position (PMMA) may influence lipophilicity and CNS penetration .

Industrial and Regulatory Status: Compounds like 4-FMA and 5-APB are regulated under global drug control laws due to their psychoactive effects .

Biological Activity

1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a fluorine atom and a methoxy group, which may influence its interaction with biological targets. The basic structure can be represented as follows:

C10H14ClFNO\text{C}_10\text{H}_{14}\text{ClFNO}

Research indicates that this compound may interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. Such interactions can modulate neurotransmitter release and uptake, potentially influencing mood and cognitive functions .

Antimicrobial Properties

Preliminary studies have suggested that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenylpropanamines have shown activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (mg/mL)
1-(4-Methoxyphenyl)propan-2-amineStaphylococcus aureus0.025
1-(3-Fluoro-5-methoxyphenyl)propan-2-amineEscherichia coliTBD
1-(5-Fluoro-2-methoxyphenyl)propan-1-amineBacillus subtilis0.0039

Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological effects. Studies on similar compounds indicate that they may act as selective serotonin reuptake inhibitors (SSRIs), which can be beneficial in treating depression and anxiety disorders .

Table 2: Neuropharmacological Activity of Related Compounds

CompoundReceptor TypeEC50 (nM)
1-(3-Fluoro-5-methoxyphenyl)propan-2-amine5-HT2A receptorTBD
1-(4-Methoxyphenyl)propan-2-amineDopamine D2 receptorTBD

Case Studies

Recent case studies highlight the therapeutic potential of compounds related to this compound in treating neurological disorders. For instance, a study demonstrated that similar phenylpropylamines exhibited significant antidepressant-like effects in animal models, suggesting that this compound might share similar properties .

Toxicological Considerations

While the biological activity is promising, it is essential to consider the toxicity profile of fluorinated compounds. Some studies have indicated that fluorine substituents can lead to metabolic instability and potential toxicity in certain contexts . Therefore, further research is necessary to assess the safety and efficacy of this compound.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions. For analogs like 1-(4-Methoxyphenyl)propan-2-amine hydrochloride, key steps include:

  • Esterification : Reacting substituted phenols with propan-2-amine precursors.
  • Salt formation : Treating the free base with HCl to form the hydrochloride salt, enhancing solubility .
  • Purification : Use column chromatography or recrystallization in solvents like ethanol/water to achieve >95% purity. Monitor via HPLC or LC-MS .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

  • The hydrochloride salt improves aqueous solubility, critical for in vitro assays. For example, analogs like 1-(4-Fluorophenyl)propan-2-amine hydrochloride exhibit solubility >50 mg/mL in water, enabling bioactivity studies . Stability testing (e.g., TGA/DSC) under varying pH and temperature conditions is recommended for storage optimization .

Q. What spectroscopic techniques are most effective for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., fluorine and methoxy groups). For fluorinated analogs, 19^{19}F NMR resolves positional isomerism .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C10_{10}H14_{14}ClFNO2_2, theoretical 233.07 g/mol) and detects impurities .

Q. What safety precautions are required when handling this compound?

  • Hazard statements (e.g., H315: Skin irritation) from structurally similar amines suggest:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do substituent positions (3-Fluoro vs. 5-Methoxy) affect receptor binding affinity?

  • Structure-Activity Relationship (SAR) : Fluorine at the 3-position enhances electronegativity, potentially increasing interactions with serotonin/dopamine receptors. Methoxy at the 5-position may sterically hinder binding. Compare analogs like PMMA (4-methoxy substitution) using radioligand assays (e.g., KiK_i values for 5-HT2A_{2A} receptors) . Computational docking (e.g., AutoDock Vina) can predict binding modes .

Q. What analytical challenges arise in distinguishing this compound from its structural analogs?

  • SERS Detection : Surface-enhanced Raman spectroscopy (SERS) with Ag@Au nanocubes can differentiate fluorinated/methoxylated analogs based on vibrational fingerprints (e.g., 680 cm1^{-1} for C-F stretch vs. 1250 cm1^{-1} for C-O-C) .
  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/0.1% TFA) to resolve retention time differences .

Q. How can contradictory bioactivity data from different studies be resolved?

  • Case Example : If one study reports high cytotoxicity (IC50_{50} < 10 µM) while another shows no effect:

  • Validate assay conditions (e.g., cell line specificity, incubation time).
  • Check for enantiomeric purity; chiral impurities (e.g., (R)- vs. (S)-isomers) can skew results. Chiral HPLC or capillary electrophoresis is recommended .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., over-alkylation) by precise control of residence time and temperature. For a related difluorophenoxy compound, this improved yield from 65% (batch) to 85% .
  • Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

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